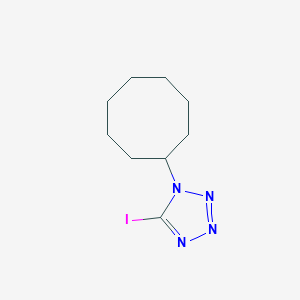methyl thiocyanate CAS No. 650605-23-5](/img/structure/B12610886.png)
[3,5-Bis(trifluoromethyl)phenyl](phenyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is an organosulfur compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiocyanates, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the development of new pharmaceuticals. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate is explored for its potential as a precursor to active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The thiocyanate group can also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a thiocyanate group.
[3,5-Bis(trifluoromethyl)phenyl]isothiocyanate: Contains an isothiocyanate group, which can lead to different reactivity and applications.
[3,5-Bis(trifluoromethyl)phenyl]methyl chloride: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate.
Uniqueness
The presence of both trifluoromethyl and thiocyanate groups in 3,5-Bis(trifluoromethyl)phenylmethyl thiocyanate imparts unique chemical properties, such as high electronegativity and reactivity. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
650605-23-5 |
|---|---|
Formule moléculaire |
C16H9F6NS |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
[[3,5-bis(trifluoromethyl)phenyl]-phenylmethyl] thiocyanate |
InChI |
InChI=1S/C16H9F6NS/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(24-9-23)10-4-2-1-3-5-10/h1-8,14H |
Clé InChI |
RWGNADOVFGTZFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
